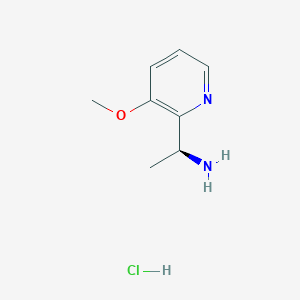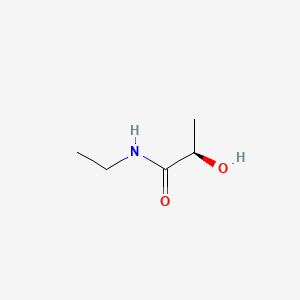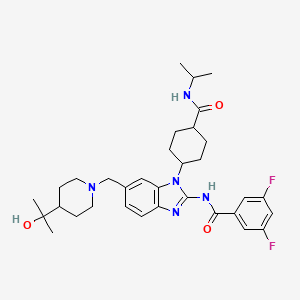
1,3-Dihydro-1-methyl-2H-imidazole-2-selone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dihydro-1-methyl-2H-imidazole-2-selone is a heterocyclic compound with the molecular formula C4H6N2Se It is a derivative of imidazole, where the sulfur atom in imidazole-2-thione is replaced by selenium
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dihydro-1-methyl-2H-imidazole-2-selone can be synthesized through several methods. One common method involves the reaction of 1-methylimidazole with selenium powder in the presence of a suitable solvent, such as dimethylformamide (DMF), under reflux conditions. The reaction typically proceeds as follows:
1-Methylimidazole+Selenium→this compound
Another method involves the use of selenium dioxide as the selenium source, which reacts with 1-methylimidazole under similar conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dihydro-1-methyl-2H-imidazole-2-selone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenium-containing imidazole derivatives.
Reduction: Reduction reactions can convert the selone group back to the corresponding imidazole.
Substitution: The compound can participate in nucleophilic substitution reactions, where the selenium atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as halides (Cl-, Br-) or thiols (R-SH) can be used in substitution reactions.
Major Products Formed
Oxidation: Selenium-containing imidazole derivatives.
Reduction: Imidazole derivatives with reduced selenium content.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,3-Dihydro-1-methyl-2H-imidazole-2-selone has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Studied for its potential antioxidant properties due to the presence of selenium.
Medicine: Investigated for its potential use in the development of selenium-based drugs with anticancer or antimicrobial properties.
Industry: Used in the synthesis of selenium-containing materials and catalysts.
Mecanismo De Acción
The mechanism of action of 1,3-Dihydro-1-methyl-2H-imidazole-2-selone involves its interaction with molecular targets through the selenium atom. Selenium can form strong bonds with various biomolecules, influencing their activity. The compound may also participate in redox reactions, contributing to its antioxidant properties. The exact molecular pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
1,3-Dihydro-1-methyl-2H-imidazole-2-selone can be compared with other similar compounds, such as:
1,3-Dihydro-1-methyl-2H-imidazole-2-thione: The sulfur analog of the compound, which has similar chemical properties but different reactivity due to the presence of sulfur instead of selenium.
1,3-Dihydro-2H-imidazole-2-thione: A non-methylated version of the compound with different steric and electronic properties.
1,3-Dihydro-2H-imidazole-2-selone: The non-methylated selenium analog, which may have different reactivity and applications.
The uniqueness of this compound lies in its selenium content, which imparts distinct chemical and biological properties compared to its sulfur analogs and non-methylated counterparts.
Propiedades
Fórmula molecular |
C4H5N2Se |
|---|---|
Peso molecular |
160.07 g/mol |
InChI |
InChI=1S/C4H5N2Se/c1-6-3-2-5-4(6)7/h2-3H,1H3 |
Clave InChI |
PPJKUEVHDBALOH-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CN=C1[Se] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-(3,5-Dimethyl-1,2-Oxazol-4-Yl)-2-[2-(4-Methoxyphenyl)ethyl]-1-[2-(Morpholin-4-Yl)ethyl]-1h-Benzimidazole](/img/structure/B13436119.png)
![40-O-[2-(t-butyldimethylsilyl)oxy]ethyl rapamycin](/img/structure/B13436120.png)
![1-[(3,4-Difluorophenyl)methyl]azetidin-3-amine](/img/structure/B13436124.png)
![[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-30-[4-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonylamino]piperidin-1-yl]-2,6,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-23,32,37-trioxo-8,27,38-trioxa-24,34-diazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1,3,5,9,19,21,25,28,30,33,35-undecaen-13-yl] acetate](/img/structure/B13436126.png)



![[(1S,3Z,5R)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)-6-trimethylsilyloxyheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane](/img/structure/B13436155.png)
